1-Benzyl-5-chloropyridin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
353257-42-8 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66g/mol |
IUPAC Name |
1-benzyl-5-chloropyridin-2-one |
InChI |
InChI=1S/C12H10ClNO/c13-11-6-7-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
XFNJPKIPADFGPO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Benzyl 5 Chloropyridin 2 One
De Novo Synthesis Approaches to the 2-Pyridinone Core
The foundational 2-pyridinone structure can be constructed through several methods that assemble the ring from acyclic precursors. These methods are crucial for creating a diverse range of substituted pyridinones.
Cycloaddition Reactions in Pyridinone Construction
Cycloaddition reactions are powerful tools for the one-step formation of cyclic structures, including the 2-pyridinone core. nih.gov The transition metal-catalyzed [2+2+2] cycloaddition reaction is a notable method for constructing pyridine (B92270) rings from nitriles and alkynes. nih.govresearchgate.net This approach offers a high degree of control over the substitution pattern on the resulting pyridine ring. nih.govresearchgate.net By carefully selecting the starting materials, a variety of functionalized pyridines and, by extension, pyridinones can be synthesized.
Another relevant strategy involves the [3+2] cycloaddition reaction. For instance, pyridazinium ylides can react with dipolarophiles like ethyl propiolate to form pyrrolo[1,2-b]pyridazine (B13699388) derivatives. mdpi.com While not a direct synthesis of a simple pyridinone, this demonstrates the utility of cycloaddition in building complex heterocyclic systems that can be precursors to or related to the desired pyridinone structure.
Multicomponent Reaction Pathways to Substituted Pyridinones
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. acgpubs.orgresearchgate.netnih.gov This approach is valued for its atom economy, operational simplicity, and the ability to generate structural diversity. acgpubs.org
Several named reactions fall under the umbrella of MCRs for pyridine and pyridinone synthesis:
Hantzsch Pyridine Synthesis: This classic MCR typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. While it primarily yields dihydropyridines that require a subsequent oxidation step to form the aromatic pyridine ring, it is a versatile method for creating substituted pyridines. acsgcipr.org
Guareschi-Thorpe Reaction: This reaction provides direct access to substituted 2-pyridones. acsgcipr.org
Bohlmann-Rahtz Pyridine Synthesis: This method also leads directly to the formation of the aromatic pyridine ring. acsgcipr.org
A general example of an MCR for synthesizing polysubstituted pyridines involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and an ammonium salt, often catalyzed by an organocatalyst like L-proline. acgpubs.org Similarly, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate (B1210297) under microwave irradiation can produce novel pyridine derivatives in high yields. acs.org These MCRs provide a powerful and flexible platform for the synthesis of a wide array of substituted pyridinones.
Functionalization and Derivatization of Precursor Pyridinones
Once the 2-pyridinone core is established, the target molecule, 1-benzyl-5-chloropyridin-2-one, can be obtained by introducing the benzyl (B1604629) group at the nitrogen atom and the chlorine atom at the C5 position.
N-Alkylation Reactions with Benzylating Agents
The introduction of a benzyl group onto the nitrogen atom of the 2-pyridinone ring is a crucial step. 2-Pyridones are ambident nucleophiles, meaning they can undergo alkylation at either the nitrogen or the oxygen atom. researchgate.net The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. mdpi.com
Generally, N-alkylation is favored under certain conditions. For instance, using benzyl halides in the presence of a base can lead to the desired N-benzylated product. acs.org A mild and regioselective N-alkylation of 2-pyridones has been developed using a micellar system in water, which shows high selectivity for N-alkylation with benzyl halides. acs.org Another approach involves the use of a catalyst, such as tetrabutylammonium (B224687) iodide, to facilitate the N-alkylation of 4-alkoxy-2-pyridones with benzyl halides. researchgate.net
| Alkylating Agent | Conditions | Selectivity (N- vs. O-alkylation) |
| Benzyl halides | Micellar system in water (Tween 20) | >5:1 acs.org |
| Benzyl halides | t-BuOK, THF, n-Bu4NI (catalyst) | Selective N-alkylation researchgate.net |
| Benzyl iodide | Chiral Phase Transfer Catalyst | Good yields, variable enantiomeric excess rsc.org |
It is also noteworthy that silver salts tend to promote O-alkylation, while alkali metal salts generally favor N-alkylation. mdpi.com
Halogenation Protocols for Pyridinone Systems
Introducing a halogen, such as chlorine, onto the pyridinone ring requires specific halogenating agents and conditions. The electronic nature of the pyridine ring, being electron-deficient, makes direct electrophilic halogenation challenging, often requiring harsh conditions. nih.govchemrxiv.org
Several methods exist for the halogenation of pyridine and its derivatives:
Direct Halogenation: This can be achieved using elemental halogens (e.g., Cl2) or halogenating agents like N-chlorosuccinimide (NCS), sulfuryl chloride (SO2Cl2), or phosphorus oxychloride (POCl3). rsc.org However, these methods can sometimes lack regioselectivity. rsc.org
Using Pyridine N-oxides: A common strategy to activate the pyridine ring towards electrophilic substitution is to first form the N-oxide. This modification facilitates halogenation, often with high regioselectivity. acs.orgrsc.org For example, a highly regioselective chlorination of pyridine N-oxides can be achieved using POCl3 in the presence of a base like 2,6-lutidine. acs.org
Metalation-Halogenation: This involves deprotonation of the pyridine ring with a strong base, followed by quenching with an electrophilic halogen source. This method can be highly regioselective, often directed by existing substituents on the ring. nih.gov
Zincke Imine Intermediates: A newer approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. This transforms the electron-deficient pyridine into an electron-rich species that readily undergoes electrophilic halogenation. nih.govchemrxiv.org
Regioselective Introduction of the Chlorine Substituent
To synthesize this compound, the chlorine atom must be introduced specifically at the C5 position. The regioselectivity of halogenation is influenced by the substituents already present on the pyridine ring.
For 2-aminopyridines, a Selectfluor-promoted chlorination using LiCl as the chlorine source has been shown to be highly regioselective. rsc.orgrsc.org The position of chlorination is strongly dependent on the substitution pattern of the 2-aminopyridine. rsc.orgrsc.org
In the case of a 1-benzyl-2-pyridone, the directing effects of the carbonyl group and the benzyl group on the nitrogen will influence the position of electrophilic attack. Radical-based C-H iodination has been shown to result in C3 and C5 iodination of pyridones. rsc.org For chlorination, electrophilic aromatic substitution is a likely pathway. The presence of the carbonyl group at C2 deactivates the ring, particularly at the C3 and C5 positions, but the lone pair on the ring nitrogen can direct electrophiles to the C3 and C5 positions. The steric bulk of the benzyl group may also play a role in directing the incoming electrophile.
A plausible synthetic route would involve the chlorination of a 1-benzyl-2-pyridone precursor. The reaction conditions would need to be carefully optimized to favor C5 chlorination over other possible isomers.
| Reagent | Substrate | Position of Halogenation |
| POCl3 / 2,6-lutidine | Pyridine N-oxide | C2 acs.org |
| LiCl / Selectfluor | 2-Aminopyridine | Regioselective, dependent on substituents rsc.orgrsc.org |
| Iodo radical | Pyridone | C3 and C5 rsc.org |
| N-Chlorosuccinimide | 2-Phenylpyridine (via dearomatized adduct) | C3 (meta to nitrogen) orgsyn.org |
Advanced Metal-Catalyzed Coupling Reactions
The introduction of substituents onto the pyridone ring is often efficiently achieved through metal-catalyzed coupling reactions. These methods offer a powerful toolkit for forming carbon-nitrogen and carbon-carbon bonds with high precision.
Palladium-Catalyzed Cross-Coupling Methodologies in Pyridone Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing reliable routes to N-substituted heterocycles. acs.org The N-benzylation of a 5-chloropyridin-2-one precursor to form the target molecule can be envisioned through a Buchwald-Hartwig amination-type reaction. This process would typically involve the coupling of 5-chloropyridin-2-one with a benzyl halide, such as benzyl bromide, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The choice of ligand is critical to prevent undesired side reactions, such as the diarylation of primary amines, and to ensure high yields. acs.org Ligands like 2-(dicyclohexylphosphino)biphenyl (B1301957) are effective in the arylation of heterocycles like indoles and pyrroles with chloropyridine partners. acs.org For the N-benzylation of pyridones, a similar catalytic system would be employed.
A significant challenge in the alkylation of pyridones is the competition between N-alkylation and O-alkylation. While N-alkylation is often the thermodynamically favored outcome, palladium catalysis can be tuned to selectively favor O-alkylation under certain conditions, as demonstrated in the synthesis of 2-benzyloxyquinolines. thieme-connect.de Therefore, careful optimization of the reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, is essential to ensure the selective formation of the desired N-benzyl product, this compound.
Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation/Alkylation This table presents generalized conditions based on analogous reactions, as specific data for the target molecule is not available.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | 2-(Dicyclohexylphosphino)biphenyl | K₃PO₄ | Toluene | 105 | Moderate to Good | acs.org |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Good | acs.org |
The reaction mechanism is believed to proceed through a catalytic cycle involving oxidative addition of the benzyl halide to the Pd(0) complex, followed by coordination of the deprotonated pyridone, and subsequent reductive elimination to yield the N-benzylated product and regenerate the Pd(0) catalyst.
Transition Metal-Free Approaches to Pyridinone Scaffolds
In alignment with the principles of green chemistry, transition-metal-free synthetic routes are increasingly sought after. These methods avoid the cost and potential toxicity associated with heavy metals. The synthesis of N-substituted pyridones can be achieved under metal-free conditions, often requiring strong bases or high temperatures. researchgate.net
A plausible transition-metal-free strategy for synthesizing this compound involves the direct N-alkylation of 5-chloropyridin-2-one with a benzyl halide. This reaction is typically performed in the presence of a strong base, such as potassium hydroxide (B78521) or sodium hydride, in a polar aprotic solvent like DMF or THF.
An alternative approach involves the initial O-benzylation of a pyridine precursor followed by a rearrangement. For instance, 2-benzyloxypyridine can be prepared in high yield by reacting 2-chloropyridine (B119429) with benzyl alcohol and potassium hydroxide in toluene. beilstein-journals.orgd-nb.info This O-benzylated intermediate can then potentially be rearranged to the N-benzyl pyridone under thermal or acid-catalyzed conditions.
Furthermore, multi-component reactions (MCRs) offer an efficient, transition-metal-free pathway to construct complex heterocyclic frameworks, including pyridines and pyridones, from simple starting materials in a single step. rsc.org While a specific MCR for this compound is not detailed, the general strategy allows for the assembly of the pyridone core with the desired substituents in a convergent manner.
Nucleophilic Addition Strategies for 2-Pyridones
Nucleophilic addition to the pyridone ring represents a fundamentally different approach to functionalization, targeting the carbon framework directly. These strategies are particularly useful for introducing carbon substituents that are difficult to install via coupling methods.
Application of Benzylmagnesium "Ate" Complexes
Organomagnesium "ate" complexes, such as those of the type R₃MgLi, are highly nucleophilic reagents that can effectively add to the pyridone ring system. mdpi.com The application of a benzylmagnesium "ate" complex, formed by reacting a benzylmagnesium halide with an organolithium reagent, to a 5-chloropyridin-2-one substrate would be a direct method for introducing a benzyl group.
Research on the addition of benzhydrylmagnesiates to N-substituted 2-pyridones has shown that these reagents can add to the pyridone ring, although the primary products are typically dihydropyridinones resulting from addition to the carbon skeleton rather than N-benzylation. mdpi.com For example, the reaction of a benzhydrylmagnesiate with N-phenyl-5-chloro-2-pyridone yielded the C4-addition product, (4RS)-4-benzhydryl-5-chloro-1-phenyl-3,4-dihydropyridin-2(1H)-one, in good yield. mdpi.com
This indicates that while benzylmagnesium ate complexes are potent nucleophiles for pyridone functionalization, they preferentially attack the carbon framework. The initial product of such an addition to 5-chloropyridin-2-one would be a benzyl-substituted dihydropyridinone, which would then require a subsequent oxidation step to furnish an aromatic pyridone. The regioselectivity of this addition is a critical consideration.
Chemo- and Regioselectivity in Nucleophilic Additions
The chemo- and regioselectivity of nucleophilic additions to pyridones are governed by a combination of electronic and steric factors. The pyridone ring has multiple electrophilic sites, primarily the C4 and C6 positions, leading to potential isomeric products. mdpi.com
In the case of N-substituted 2-pyridones, the outcome of nucleophilic addition is highly dependent on the nature of the nucleophile and the substituents on the pyridone ring. For instance, the addition of benzhydryllithium (BzhLi) to N-phenyl-2-pyridone results exclusively in the C4 adduct. mdpi.com However, for N-methyl and N-benzyl pyridones, mixtures of C4 and C6 adducts are observed. mdpi.com
The presence of a chloro substituent at the C5 position, as in the target precursor, further influences the electronic landscape of the ring. Studies on the lithiation and subsequent electrophilic quench of 2-chloro-substituted isonicotinic acids have demonstrated the strong directing effect of the chloro group, which can alter the regioselectivity compared to unsubstituted analogues. mdpi.com For nucleophilic additions to 5-chloropyridin-2-one, the interplay between the directing effects of the N-substituent, the C5-chloro group, and the inherent reactivity of the pyridone core will determine the final product distribution. Controlling this selectivity is a key challenge in the synthesis of specifically substituted pyridones like this compound via nucleophilic addition pathways.
Table 2: Regioselectivity of Benzhydrylmagnesiate Addition to N-Substituted 2-Pyridones Data adapted from a study on benzhydrylmagnesiate additions, illustrating regioselective outcomes. mdpi.com
| N-Substituent | C4 Adduct (%) | C6 Adduct (%) | Total Yield (%) |
| Phenyl | 100 | 0 | 78 |
| Methyl | 33 | 67 | Good |
| Benzyl | 61 | 39 | Good |
Mechanistic Insights into Reactions Involving 1 Benzyl 5 Chloropyridin 2 One
Elucidation of Reaction Pathways and Intermediates
The reaction pathways for 1-Benzyl-5-chloropyridin-2-one are diverse, with metal-catalyzed cross-coupling reactions being particularly prominent due to the presence of the chloro substituent. A quintessential example is the Suzuki-Miyaura coupling, which facilitates the formation of a new carbon-carbon bond at the C5 position.
The generally accepted reaction pathway for a Suzuki-Miyaura coupling involving an aryl chloride like this compound proceeds through a catalytic cycle initiated by a palladium(0) complex. wikipedia.orgmdpi.com The key steps are:
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of this compound. wikipedia.org This is often the rate-limiting step for chloro-aromatics and results in the formation of a square planar Pd(II) intermediate. wikipedia.orguwindsor.ca The electron-deficient nature of the chloropyridine ring can facilitate this step. uwindsor.ca
Transmetalation : The organopalladium(II) intermediate then reacts with an activated organoboron species (e.g., a boronate complex formed from a boronic acid and a base). organic-chemistry.org This step involves the transfer of the organic group from boron to the palladium center, displacing the halide and forming a new diarylpalladium(II) complex. wikipedia.org
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center. nih.gov This forms the desired C-C coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org The cis-diorganopalladium(II) complex typically undergoes rapid isomerization before reductive elimination. wikipedia.org
Similarly, in Buchwald-Hartwig amination reactions, the C5-chloro position can be functionalized with various amines. The catalytic cycle also involves an oxidative addition of the aryl chloride to a Pd(0) center, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and the regenerated catalyst. wikipedia.orgrsc.org
In addition to metal-catalyzed reactions, other pathways like the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, have been theoretically studied for related pyridine (B92270) systems. researchgate.net Such a pathway could involve the attack of a nucleophile at the ipso-carbon (C5), followed by rearrangement, although this is less common than cross-coupling for simple aryl halides.
Kinetics and Thermodynamic Analyses of Synthetic Transformations
The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the stability of intermediates and the energy barriers of transition states. While specific kinetic data for this exact compound is not widely published, analysis of the parent 2-pyridone system and related transformations provides significant insight.
A key transformation is the tautomerization between the 2-pyridone and 2-hydroxypyridine (B17775) forms, which has been extensively studied. mdpi.com Although the N-benzyl group in this compound prevents this specific proton transfer, the underlying thermodynamic preferences of the core structure influence its reactivity. Theoretical and experimental studies on the parent system reveal that the energy difference between tautomers is small and highly dependent on the environment. wikipedia.orgchemeurope.com
For instance, the gas-phase intramolecular tautomerization has a high activation barrier (around 137 kJ/mol), whereas intermolecular proton transfer within a mixed dimer has a much lower barrier (around 31 kJ/mol). mdpi.com The polarity of the solvent also plays a critical role; in water, the activation barrier for tautomerization increases significantly compared to the gas phase. mdpi.com
| Transformation | System | Method | Activation Energy (kJ/mol) | Thermodynamic Preference | Ref |
| Intramolecular Tautomerization | 2-HPY ↔ 2-PY (Gas Phase) | DFT | ~137 | 2-HPY favored by 5-9 kJ/mol | mdpi.com |
| Intermolecular Tautomerization | 2-HPY/2-PY Dimer (Gas Phase) | DFT | ~31 | - | mdpi.com |
| Tautomerization in Water | 2-HPY ↔ 2-PY | DFT | ~349 | 2-PY favored by ~18 kJ/mol | mdpi.com |
| Smiles Rearrangement | Thiazinone-fused Pyridine | DFT | ~66 (Rate-determining step) | Exothermic by ~117 kJ/mol | researchgate.net |
Table showing calculated activation energies and thermodynamic data for relevant transformations. 2-HPY refers to 2-hydroxypyridine and 2-PY to 2-pyridone.
The kinetics of metal-catalyzed cross-coupling reactions are influenced by factors such as the choice of catalyst, ligand, base, and solvent. For Suzuki-Miyaura reactions involving aryl chlorides, the oxidative addition step is often rate-limiting. uwindsor.ca The reaction temperature also has a complex influence, affecting both the kinetics of the reaction steps and the solubility of reactants like CO2 in carboxylation reactions. researchgate.net Kinetic models for related isomerizations have shown activation energies in the range of 43 kJ/mol, demonstrating the feasibility of such transformations under mild conditions. acs.org
Role of Tautomerism in 2-Pyridinone Reactivity
The reactivity of the pyridinone ring system is profoundly influenced by the tautomeric equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms. mdpi.comwikipedia.org In this compound, the presence of the benzyl (B1604629) group on the nitrogen atom "locks" the molecule in the pyridin-2(1H)-one form, preventing the classic N-H proton tautomerization.
However, the principles governing this equilibrium in the parent compound, 2-pyridone, are fundamental to understanding the electronic character and reactivity of its N-substituted derivatives. The equilibrium is highly sensitive to the environment. chemeurope.com
In the Solid State : The 2-pyridone form is predominant. wikipedia.orgchemeurope.com
In Solution : The equilibrium is solvent-dependent. Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents favor the 2-pyridone form. wikipedia.orgchemeurope.com This is attributed to the larger dipole moment of the 2-pyridone tautomer, which is better stabilized by polar solvents.
In the Gas Phase : The 2-hydroxypyridine form is slightly more stable, with an energy difference of approximately 3 kJ/mol. mdpi.com
| Solvent | Dielectric Constant (ε) | Equilibrium Constant (K = [pyridone]/[hydroxypyridine]) |
| Cyclohexane | 2.0 | 0.4 - 1.7 |
| Chloroform | 4.8 | 6.0 |
| Acetonitrile | 37.5 | 150 |
| Water | 80.1 | 900 |
Table showing the effect of solvent polarity on the tautomeric equilibrium of 2-pyridone/2-hydroxypyridine. Data compiled from various sources. mdpi.comchemeurope.com
Catalytic Cycles and Ligand Effects in Metal-Mediated Processes
Metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, are a cornerstone for the functionalization of this compound at the C5 position. uwindsor.ca The efficiency and scope of these reactions are highly dependent on the catalytic system, especially the choice of ligands. nih.govrsc.org
Catalytic Cycle (Suzuki-Miyaura Example): The catalytic cycle for the Suzuki-Miyaura coupling of this compound with a generic boronic acid (R-B(OH)₂) is a well-established paradigm for C-C bond formation. wikipedia.orgmdpi.com
Generation of Active Catalyst : A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, often stabilized by phosphine (B1218219) ligands.
Oxidative Addition : The Pd(0) complex inserts into the C5-Cl bond of this compound, forming a Pd(II) intermediate. wikipedia.orgnih.gov
Transmetalation : A base activates the boronic acid to form a boronate, which then transfers its organic group (R) to the palladium center. organic-chemistry.org
Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the 5-substituted product and regenerating the Pd(0) catalyst. wikipedia.orgnih.gov
Ligand Effects: The ligand plays a critical role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are often required. uwindsor.canih.gov
| Ligand Type | Examples | Role and Effect | Ref |
| Monodentate Trialkylphosphines | P(t-Bu)₃, PCy₃ | Bulky and electron-rich; promote oxidative addition of aryl chlorides and subsequent reductive elimination. Effective for Suzuki couplings. | organic-chemistry.org |
| Dialkylbiaryl Phosphines | SPhos, XPhos | Highly effective for Suzuki and Buchwald-Hartwig reactions involving aryl chlorides, including chloropyridines. Allow for lower catalyst loadings and milder reaction conditions. | nih.gov |
| Bidentate Phosphines | DPPF, BINAP | Can prevent catalyst deactivation by avoiding dimer formation and are effective for coupling primary amines in Buchwald-Hartwig reactions. | wikipedia.org |
| Proazaphosphatranes | P(i-BuNCH₂CH₂)₃N | Highly general and efficient ligands for Buchwald-Hartwig amination of a diverse set of aryl chlorides, including chloropyridines. | researchgate.net |
| N-Heterocyclic Carbenes (NHCs) | - | Used in polymer-supported catalysts for carbonylative Suzuki couplings. | researchgate.net |
The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and base (e.g., K₂CO₃, K₃PO₄, NaOt-Bu) are also crucial parameters that are optimized in conjunction with the ligand to achieve high yields. nih.govresearchgate.net In some cases, dual-ligand systems, where one ligand facilitates C-H activation and another promotes oxidative addition/reductive elimination, can lead to more active catalytic systems operating under milder conditions. rsc.org Nickel-based catalysts have also been explored for cross-coupling reactions involving benzyl-type radicals or heteroaryl halides, presenting alternative mechanistic pathways. caltech.eduoup.com
Derivatization and Subsequent Functionalization of 1 Benzyl 5 Chloropyridin 2 One
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridinone Ring
The electron-deficient nature of the pyridine (B92270) ring, further influenced by the electron-withdrawing chloro and carbonyl groups, and the N-benzyl substituent, dictates its reactivity towards electrophilic and nucleophilic reagents.
In 2-pyridone systems, the C3 and C5 positions are generally more electron-rich and thus more susceptible to electrophilic attack. Conversely, the C4 and C6 positions are more electron-deficient, making them targets for nucleophilic attack. The presence of the chloro group at the C5 position in 1-Benzyl-5-chloropyridin-2-one is expected to direct incoming electrophiles to the C3 position. Radical-induced reactions, for instance, have shown high C3-selectivity in the functionalization of 2-pyridones.
Conversely, nucleophilic aromatic substitution (SNAr) is a plausible pathway for functionalizing the pyridinone ring, particularly at the C4 and C6 positions. The reactivity of chloropyridines in SNAr reactions is well-documented, with the chlorine atom being displaceable by various nucleophiles such as amines, alkoxides, and thiolates. While direct substitution on the pyridinone ring of the title compound is not extensively reported, studies on related 2,6-dichloropyridines demonstrate regioselective substitution with alkoxides, suggesting that similar transformations could be envisioned for this compound.
Selective Functionalization of the Benzyl (B1604629) Substituent
The benzyl group attached to the nitrogen atom provides an additional site for functionalization, primarily through C-H activation of the benzylic methylene (B1212753) group. Research on the benzylic C-H functionalization of related methyl pyridines has demonstrated the feasibility of such transformations. For instance, the benzylic oxidation of 2-benzyl-5-chloropyridine (B15330324) to the corresponding ketone has been successfully achieved using copper or iron catalysts with molecular oxygen as the oxidant. This reaction proceeds via a proposed mechanism involving the formation of a benzylic radical.
The electronic nature of the pyridine ring influences the reactivity of the benzylic position. The less basic nature of the pyridine nitrogen in 2-benzyl-5-chloropyridine, due to the electron-withdrawing chloro substituent, can affect the reaction conditions required for functionalization.
Below is a table summarizing representative benzylic C-H functionalization reactions on related pyridine derivatives:
| Substrate | Reagent/Catalyst | Product | Yield (%) | Reference |
| 2-Benzylpyridine | CuI / O₂ | 2-Benzoylpyridine | 85 | |
| 4-Benzylpyridine | FeCl₂·4H₂O / O₂ | 4-Benzoylpyridine | 90 | |
| 2-Benzyl-5-chloropyridine | CuI / O₂ | 2-Benzoyl-5-chloropyridine | 78 |
Modifications at the Carbonyl Group
The carbonyl group at the C2 position of the pyridinone ring is another key site for chemical modification. Common transformations of carbonyl groups include reduction to alcohols and conversion to other functional groups via reactions like the Wittig reaction.
Reduction of the carbonyl group in ketones and aldehydes to the corresponding alcohols is a fundamental transformation in organic synthesis. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. While specific examples for this compound are scarce, the reduction of the carbonyl group in related heterocyclic systems is a well-established process.
The Wittig reaction offers a method to convert the carbonyl group into a carbon-carbon double bond. This reaction involves the treatment of the carbonyl compound with a phosphorus ylide. The versatility of the Wittig reaction allows for the introduction of a wide range of substituents at the C2 position, leading to diverse molecular architectures.
Halogen-Directed Functionalization and Transformations
The chlorine atom at the C5 position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the chloropyridine and an organoboron compound, typically a boronic acid or ester. The reaction is catalyzed by a palladium complex and requires a base. While the reactivity of aryl chlorides is generally lower than that of bromides and iodides, successful Suzuki-Miyaura couplings of chloropyridines have been reported.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between the chloropyridine and an amine. A variety of primary and secondary amines can be coupled with aryl chlorides under relatively mild conditions using specific palladium catalysts and ligands.
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the chloropyridine and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
The following table presents representative examples of these cross-coupling reactions on chloropyridine substrates, illustrating the potential for functionalizing this compound at the C5 position.
| Reaction Type | Chloropyridine Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Chloropyridine (B119429) | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | 2-Phenylpyridine | 85 | |
| Buchwald-Hartwig | 3-Chloropyridine | Morpholine | Pd-PEPPSI-IPent | 3-Morpholinopyridine | 95 | |
| Sonogashira | 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 2-(Phenylethynyl)pyridine | 89 |
In addition to palladium-catalyzed reactions, copper-catalyzed reactions also offer pathways for the functionalization of chloropyridines, particularly for C-N bond formation.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, especially those using Density Functional Theory (DFT), are fundamental for determining the three-dimensional structure and electronic nature of a molecule. nih.gov Methods like the B3LYP functional combined with a basis set such as 6-31G(d,p) are commonly used to perform geometry optimization, where the molecule's structure is adjusted to find a minimum on the potential energy surface. researchgate.net
For 1-Benzyl-5-chloropyridin-2-one, these calculations would yield precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized geometry provides the most stable arrangement of the atoms in the gas phase.
Table 1: Representative Geometric Parameters for this compound (Predicted via DFT) Note: These are typical values derived from DFT calculations on analogous structures.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O | ~1.22 Å |
| C-Cl | ~1.75 Å | |
| N1-C(Benzyl) | ~1.47 Å | |
| C5-C6 | ~1.38 Å | |
| Bond Angle (°) | O=C2-N1 | ~125° |
| C4-C5-Cl | ~119° | |
| C2-N1-C(Benzyl) | ~118° | |
| Dihedral Angle (°) | C6-N1-C(Benzyl)-C(Phenyl) | ~70-90° |
Beyond geometry, these calculations reveal crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the difference between them (the HOMO-LUMO gap) provides a measure of the molecule's chemical reactivity and kinetic stability. google.com A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map illustrates the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting intermolecular interactions. google.com
Reaction Mechanism Predictions using Density Functional Theory (DFT)
DFT is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. rowansci.com It allows researchers to map the entire potential energy surface of a reaction, identifying the most likely pathway from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. ic.ac.uk
A hypothetical DFT study on this compound could investigate a nucleophilic aromatic substitution reaction, where the chlorine atom at the C5 position is displaced by a nucleophile. The computational process would involve:
Locating the Transition State (TS): The geometry of the highest energy point along the reaction coordinate is found. ic.ac.uk A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of the new C-Nucleophile bond). ic.ac.ukrsc.org
Calculating Energy Barriers: The energy difference between the reactants and the transition state determines the activation energy (ΔG‡). This value indicates the kinetic feasibility of the reaction. rsc.org
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products, ensuring the identified TS is correct for the reaction under study.
Such studies provide deep mechanistic insights, revealing whether a reaction is concerted (one step) or proceeds through intermediates, and can predict the regioselectivity and stereoselectivity of the outcome. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. tandfonline.com For a flexible molecule like this compound, MD simulations are essential for understanding its conformational preferences, particularly the rotation of the benzyl (B1604629) group relative to the pyridone ring. nih.gov
An MD simulation treats atoms as classical particles and solves Newton's equations of motion over a series of small time steps (on the order of femtoseconds). researchgate.net This generates a trajectory that shows how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in a solvent like water or DMSO).
For this compound, the key focus of conformational analysis would be the dihedral angles that define the orientation of the benzyl group. nih.gov
Table 2: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle (τ) | Defining Atoms | Description |
|---|---|---|
| τ1 | C2-N1-C7-C8 | Rotation around the N-CH₂ bond |
| τ2 | N1-C7-C8-C9 | Rotation around the CH₂-Phenyl bond |
By analyzing the trajectory from an MD simulation, researchers can plot the potential energy as a function of these torsion angles. This reveals the most stable, low-energy conformations and the energy barriers between them. nih.gov Such studies on related N-benzyl heterocyclic systems have shown that the orientation of the benzyl ring is often pseudo-equatorial to minimize steric hindrance and can be influenced by subtle electronic interactions. nih.govnih.gov
Prediction of Spectroscopic Parameters to Aid Structural Assignment
Computational chemistry is widely used to predict spectroscopic data, which serves as a powerful aid in the interpretation of experimental results and the confirmation of molecular structures.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. Comparing these predicted shifts with experimental data can be crucial for assigning specific signals to the correct atoms, especially in complex molecules.
Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. This allows for a confident assignment of key vibrational modes, such as the C=O stretching frequency of the pyridone ring and the C-Cl stretching mode.
Table 3: Predicted Spectroscopic Data for this compound Note: These are representative values based on calculations of similar compounds.
| Spectroscopy Type | Feature | Predicted Value / Range |
|---|
Application of 1 Benzyl 5 Chloropyridin 2 One As a Versatile Building Block in Complex Chemical Synthesis
Role as an Intermediate in Heterocyclic Compound Construction
The 1-benzyl-5-chloropyridin-2-one scaffold is a foundational element for building a wide array of more complex heterocyclic systems. The inherent reactivity of the chloropyridine ring system allows for its elaboration into various fused and substituted heterocycles.
Research has demonstrated that related 5-chloropyridine derivatives are instrumental in synthesizing heterocyclic hybrids. For instance, 5-chloro-2-(cyanoacetamido)pyridines have been successfully employed as key intermediates to construct chloropyridinyl-pyridone, -pyrazole, -thiazole, and -thiophene hybrids. researchgate.net This strategy underscores the utility of the 5-chloropyridine moiety as a reliable anchor point for annulation and substitution reactions, leading to the generation of novel bicyclic and polycyclic systems.
The general synthetic utility of pyridines in constructing more elaborate compounds is well-established. organic-chemistry.org The transformation of heterocyclic N-oxides, a related class of compounds, into 2-substituted N-heterocycles through copper catalysis highlights the adaptability of the pyridine (B92270) ring for creating new structural analogs of biologically active agents. organic-chemistry.org Similarly, the chlorine atom in this compound can be targeted for displacement or coupling reactions, paving the way for the synthesis of complex molecules. An example is the synthesis of 5-Chloro-2-[2-(5-chloropyridin-2-yloxy)phenoxy]-pyrimidine, which involves the reaction of a chloropyridine-containing phenol (B47542) with 2,5-dichloropyrimidine, demonstrating how the chloropyridine unit can be integrated into larger, multi-ring structures. prepchem.com
The presence of the N-benzyl group also influences the reactivity and solubility of the molecule, while the pyridin-2-one tautomer offers unique reaction pathways compared to a simple chloropyridine. This combination of features makes this compound a strategic starting material for accessing novel heterocyclic frameworks.
Precursor in Carbon-Carbon and Carbon-Heteroatom Bond Formations
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to modern organic synthesis. this compound is an excellent precursor for such transformations, primarily due to the presence of the chlorine atom on the electron-deficient pyridine ring, which makes it susceptible to various cross-coupling reactions.
Electrochemical methods and transition-metal-catalyzed reactions are prominent techniques for forging these bonds using organic halides. researchgate.net The chlorine atom at the C-5 position of the pyridinone ring can readily participate in well-established cross-coupling reactions.
Key Bond-Forming Reactions:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can be used to form a C-C bond by coupling the chloropyridine moiety with an aryl or vinyl boronic acid. researchgate.net This allows for the introduction of diverse aromatic or unsaturated substituents at the C-5 position.
Chan-Lam Coupling: This copper-catalyzed reaction is a powerful method for forming C-N and C-O bonds. researchgate.net The 5-chloro position can react with amines, amides, or alcohols to generate N-arylated or O-arylated products under relatively mild conditions.
Buchwald-Hartwig Amination: Another palladium-catalyzed method, this reaction is highly effective for forming C-N bonds by coupling the aryl halide with a wide range of primary or secondary amines. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridinone ring, enhanced by the chlorine substituent, facilitates SNAr reactions. Strong nucleophiles, such as alkoxides or thiolates, can displace the chloride to form new C-O or C-S bonds. rsc.org
The table below summarizes the types of bond formations achievable using the this compound scaffold as a precursor.
| Reaction Type | Bond Formed | Reagents/Catalysts | Resulting Structure |
| Suzuki-Miyaura Coupling | Carbon-Carbon | Pd catalyst, Base, Boronic Acid | 5-Aryl/Vinyl-1-benzylpyridin-2-one |
| Chan-Lam Coupling | Carbon-Nitrogen | Cu catalyst, Amine/Amide | 5-Amino-1-benzylpyridin-2-one derivative |
| Chan-Lam Coupling | Carbon-Oxygen | Cu catalyst, Alcohol/Phenol | 5-Alkoxy/Aryloxy-1-benzylpyridin-2-one |
| Buchwald-Hartwig Amination | Carbon-Nitrogen | Pd catalyst, Base, Amine | 5-Amino-1-benzylpyridin-2-one derivative |
| Nucleophilic Aromatic Substitution | Carbon-Sulfur | Thiol, Base | 5-(Thioether)-1-benzylpyridin-2-one |
These reactions transform the relatively simple starting material into a wide range of more complex and functionally diverse molecules, highlighting its role as a versatile synthetic precursor.
Utilization in Scaffold Diversity Generation for Chemical Libraries
The generation of chemical libraries with high scaffold diversity is a cornerstone of modern drug discovery and chemical biology. DNA-Encoded Libraries (DELs), for instance, rely on the ability to perform robust and high-yield chemical reactions on a variety of building blocks. nih.gov The structure of this compound is well-suited for this purpose, offering multiple points for diversification.
The core scaffold can be modified at three primary locations:
The C-5 Position: As detailed in the previous section, the chlorine atom can be replaced with a vast array of different functional groups and molecular fragments through various cross-coupling reactions. This allows for the introduction of different aryl, alkyl, amino, and alkoxy groups, generating a large number of analogs from a single starting scaffold.
The Benzyl (B1604629) Group: The N-benzyl group can be modified or replaced. Hydrogenolysis can remove the benzyl group, revealing a secondary amide (lactam) nitrogen. nih.gov This nitrogen can then be re-alkylated or acylated with a different set of building blocks, further expanding the library's diversity. Alternatively, derivatives with different substituents on the benzyl ring could be used from the outset.
The Pyridinone Ring: The carbonyl group of the pyridinone ring can potentially undergo reactions, and the ring itself can be a platform for further functionalization, such as electrophilic aromatic substitution, although this is less common than reactions at the chloro-position.
By systematically applying different chemical transformations at these positions in a combinatorial fashion, a large and diverse library of compounds based on the pyridin-2-one scaffold can be rapidly assembled. This approach enables the exploration of a significant chemical space around a privileged heterocyclic core, increasing the probability of identifying molecules with desired biological or material properties.
Ligand Components in Coordination Chemistry (e.g., related pyridone derivatives)
Pyridine and its derivatives are ubiquitous as ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can readily coordinate to a wide range of metal ions. acs.org Pyridone-based structures, including derivatives related to this compound, offer additional coordination modes through the carbonyl oxygen atom, making them versatile ligands.
While direct studies on this compound as a ligand are not prevalent, the behavior of related chloropyridine and pyridone compounds provides significant insight. For example, thiourea (B124793) derivatives of 5-chloropyridine have been shown to act as effective ligands, coordinating with platinum(II) and palladium(II) ions. researchgate.net In these complexes, coordination can occur through the sulfur atom of the thiourea and the pyridine nitrogen.
The structural features of this compound suggest it could act as a monodentate or bidentate ligand:
Monodentate Coordination: Coordination could occur through either the pyridine nitrogen or the carbonyl oxygen. The choice of the metal and the steric and electronic environment would influence the preferred binding site.
Bidentate/Bridging Coordination: The molecule could potentially act as a bridging ligand between two metal centers, with one metal coordinating to the nitrogen and the other to the oxygen. The N-benzyl group would likely exert significant steric influence on the geometry of any resulting complex.
The synthesis of multidentate ligands often incorporates pyridyl units. hud.ac.uk Derivatives of this compound, where the chlorine atom is replaced by another coordinating group (e.g., another pyridine or a thiazole), could create powerful chelating ligands capable of forming stable complexes with transition metals. The electronic properties of such ligands, and thus the stability and reactivity of their metal complexes, can be fine-tuned by modifying substituents on the pyridine or benzyl rings. acs.org
The table below lists examples of metal complexes formed with related pyridyl ligands, illustrating their importance in coordination chemistry.
| Ligand Type | Metal Ion(s) | Resulting Complex Type |
| 1-(5-chloropyridin-2-yl)-3-phenylthiourea | Platinum(II), Palladium(II) | Square Planar Complex researchgate.net |
| 4-Substituted Pyridine Derivatives | Palladium(II) | Di- and Tetrasubstituted Square Planar Complexes acs.org |
| Terpyridyl/Pyridyl/Thiazole Ligands | Copper(II), Nickel(II), Cobalt(II) | Dinuclear Double Helicate, Mononuclear Complexes hud.ac.uk |
| 1-benzyl-1,5,8,12-tetrazadodecane | Copper(II) | Axially Distorted Square Planar Complex acs.org |
These examples demonstrate the broad utility of pyridine-containing scaffolds in forming diverse and functional coordination compounds.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-Benzyl-5-chloropyridin-2-one in solution. Through a suite of one-dimensional and two-dimensional experiments, the connectivity and spatial relationships of all atoms in the molecule can be determined.
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the benzyl (B1604629) group and the substituted pyridin-2-one ring.
Benzyl Group: The five aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.2–7.4 ppm. The two benzylic protons (N-CH₂-Ph) are expected to produce a singlet around δ 4.5–5.5 ppm, with the specific shift influenced by the electronic nature of the pyridinone ring.
Pyridin-2-one Ring: The three protons on the pyridinone ring will exhibit characteristic shifts and coupling patterns. The proton at C6 is expected to be a doublet, coupled to the proton at C4. The proton at C4 would appear as a doublet of doublets, coupled to both the C3 and C6 protons. The C3 proton would also be a doublet, coupled to the C4 proton. The presence of the electron-withdrawing chlorine atom at C5 and the carbonyl group at C2 significantly influences the chemical shifts of these ring protons, generally shifting them downfield.
Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would display 12 distinct signals corresponding to its 12 carbon atoms.
Benzyl Group: Signals include the benzylic carbon (N-CH₂) around δ 50-55 ppm and the aromatic carbons between δ 127–136 ppm.
Pyridin-2-one Ring: The carbonyl carbon (C=O) at the C2 position is the most deshielded, appearing significantly downfield (typically >160 ppm). The carbon atom bearing the chlorine (C5) would also be clearly identifiable, along with the other ring carbons (C3, C4, C6).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridinone C2 (C=O) | - | > 160 |
| Pyridinone C3 | ~6.4 - 6.6 (d) | ~110 - 120 |
| Pyridinone C4 | ~7.4 - 7.6 (dd) | ~140 - 145 |
| Pyridinone C5 | - | ~125 - 130 |
| Pyridinone C6 | ~7.5 - 7.7 (d) | ~135 - 140 |
| Benzylic CH₂ | ~5.1 - 5.4 (s) | ~50 - 55 |
| Benzylic C (Quaternary) | - | ~135 - 137 |
| Benzyl o, m, p-CH | ~7.2 - 7.4 (m) | ~127 - 129 |
Note: These are estimated values based on analyses of similar structures. Actual experimental values may vary based on solvent and experimental conditions.
To unambiguously assign the signals from 1D NMR and confirm the molecular structure, 2D NMR experiments are essential. mdpi.comrsc.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. ajchem-a.com For this compound, COSY would show correlations between the adjacent protons on the pyridinone ring (H3-H4, H4-H6) and within the benzyl ring's aromatic system, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). mdpi.comajchem-a.com This allows for the direct assignment of each carbon atom that has a proton attached, for example, linking the benzylic proton signal to the benzylic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. mdpi.com Key correlations for structural confirmation would include:
A correlation between the benzylic protons (N-CH₂) and the C2 and C6 carbons of the pyridinone ring, confirming the point of attachment of the benzyl group to the nitrogen atom.
Correlations from the pyridinone protons (H3, H4, H6) to adjacent and geminal carbons, which helps to definitively place the chlorine atom at the C5 position, as it is a quaternary carbon with no directly attached proton.
Proton (¹H) and Carbon (¹³C) NMR Techniques
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. For the related isomer 1-Benzyl-3-chloropyridin-2(1H)-one, the protonated molecule [M+H]⁺ was calculated to have an m/z of 220.0478 and was found experimentally at 220.0472. sci-hub.se A similar result is expected for this compound (C₁₂H₁₀ClNO). The presence of chlorine is readily identified by its characteristic isotopic pattern, where the [M+2]+ peak is approximately one-third the intensity of the molecular ion peak [M]+.
Table 2: HRMS Data for the Isomeric Compound 1-Benzyl-3-chloropyridin-2(1H)-one
| Ion | Calculated m/z | Found m/z | Reference |
| [C₁₂H₁₁ClNO + H]⁺ | 220.0478 | 220.0472 | sci-hub.se |
In MS/MS analysis, the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of this compound is expected to proceed through predictable pathways:
Benzylic Cleavage: The most common fragmentation would likely be the cleavage of the N-CH₂ bond to form a highly stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum of N-benzyl compounds.
Ring Fragmentation: Subsequent fragmentation of the remaining [M-C₇H₇]⁺ ion (the 5-chloropyridin-2-one radical) would involve losses of small neutral molecules such as CO, Cl, or HCN, providing further confirmation of the pyridinone core structure. sapub.orgbeilstein-journals.org
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions Analysis
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. rsc.org
A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ , characteristic of the C=O (carbonyl) stretching vibration of the pyridinone ring. vulcanchem.com
Bands around 1550-1600 cm⁻¹ would correspond to the C=C and C=N stretching vibrations within the aromatic pyridinone and benzyl rings.
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ . vulcanchem.com
The C-Cl stretching vibration should appear in the fingerprint region, typically around 700-800 cm⁻¹ . vulcanchem.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. researchgate.netnih.gov The spectrum of this compound is expected to show strong absorption bands in the UV region due to π→π* transitions within the conjugated systems of the benzyl and chloropyridin-2-one moieties. The exact position and intensity of the absorption maxima (λ_max) are dependent on the solvent used. researchgate.net
X-ray Crystallography for Definitive Solid-State Structure Determination
extensive searches of chemical and crystallographic databases have revealed no published single-crystal X-ray diffraction data for the specific compound this compound. While crystallographic studies have been conducted on structurally related compounds containing benzyl and chloropyridine moieties, the precise solid-state structure of this compound, including its crystal system, space group, unit cell dimensions, and key intramolecular parameters, remains undetermined in the publicly available scientific literature.
Therefore, a detailed analysis of its three-dimensional arrangement, bond lengths, bond angles, and intermolecular interactions based on experimental X-ray crystallographic data cannot be provided at this time. The generation of data tables and a detailed discussion of its research findings are consequently not possible.
Emerging Research Frontiers and Future Prospects
Development of Sustainable and Eco-Friendly Synthetic Routes
The chemical industry is increasingly shifting towards green and sustainable practices, a trend that profoundly impacts the synthesis of pyridinone derivatives. beilstein-journals.org Research efforts are focused on developing synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic, renewable materials. scirp.orgmdpi.com
Key Developments:
Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are at the forefront of eco-friendly synthesis, offering high atom economy and operational simplicity. nih.govrsc.org Protocols have been developed for synthesizing highly functionalized pyridones using readily available starting materials under mild conditions, often in green solvents like water or ethanol. nih.govrsc.org These domino reactions, which can involve a cascade of condensations, additions, and cyclizations, represent a promising strategy for the efficient construction of the 1-benzyl-5-chloropyridin-2-one core. wordpress.comrsc.org
Green Catalysis: The use of environmentally benign catalysts is a cornerstone of sustainable chemistry. scirp.org Researchers have explored solid acid and base catalysts, such as magnesium oxide and bismuth(III) nitrate, which are inexpensive, easily handled, and reduce the generation of toxic waste. scirp.org The development of catalysts attached to solid supports further enhances sustainability by allowing for easy separation and recycling. nih.gov
Alternative Solvents and Conditions: A significant push is being made to replace traditional, hazardous organic solvents with water or to perform reactions under solvent-free conditions. wordpress.comrsc.orgnih.gov Microwave-assisted synthesis has also emerged as a green tool, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govscirp.org
Biocatalysis: The use of enzymes (biocatalysis) offers unparalleled selectivity and operates under mild, aqueous conditions, presenting a highly sustainable alternative to traditional chemical methods. mdpi.comacs.orgeuropa.eu While direct biocatalytic synthesis of this compound is not yet established, the application of enzymes like transaminases for the synthesis of chiral amine-containing pharmaceuticals demonstrates the potential for developing enzymatic routes to complex pyridinone derivatives. mdpi.comeuropa.eu
| Green Chemistry Approach | Key Advantages | Relevance to this compound Synthesis |
| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. nih.govrsc.org | Efficient assembly of the core pyridinone ring from simple precursors. |
| Benign Catalysts | Lower toxicity, reusability, reduced environmental impact. scirp.orgnih.gov | Replacing hazardous reagents in chlorination and cyclization steps. |
| Green Solvents (e.g., Water) | Non-toxic, safe, readily available. nih.govnih.gov | Reduces reliance on volatile and hazardous organic solvents. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. mdpi.comacs.org | Potential for asymmetric synthesis of chiral pyridinone derivatives. |
Integration into Continuous Flow Chemistry Platforms
Continuous flow chemistry, utilizing microreactors, is revolutionizing the synthesis of fine chemicals and pharmaceuticals. beilstein-journals.orgkrishisanskriti.org This technology offers superior control over reaction parameters, enhanced safety, and seamless scalability, making it an ideal platform for the production of pyridinone derivatives. arkat-usa.orgresearchgate.net
Key Advantages and Applications:
Enhanced Safety and Control: Flow reactors provide a high surface-to-volume ratio, enabling rapid heat and mass transfer. beilstein-journals.org This allows for precise temperature control and the safe handling of highly reactive or hazardous intermediates and reactions that might be difficult to manage in traditional batch reactors. researchgate.net
Improved Efficiency and Yield: The precise control over residence time, temperature, and stoichiometry in a continuous flow system often leads to higher yields, improved selectivity, and cleaner product profiles. researchgate.netresearchgate.netshd-pub.org.rs For instance, syntheses of various 3-cyano-2-pyridones in a continuous flow microreactor system have been achieved in under 10 minutes with satisfactory yields. researchgate.netshd-pub.org.rs
Scalability: Scaling up production in flow chemistry is achieved by "numbering-up"—running multiple reactors in parallel—or by extending the operational time, which is more reliable and predictable than scaling up batch reactors. arkat-usa.orgmdpi.com This makes the technology suitable for both laboratory-scale research and industrial-scale manufacturing of compounds like this compound. google.com
A concise approach for synthesizing N-aryl-4-pyridinones using continuous flow technology has been developed, highlighting the method's benefits of using inexpensive raw materials, catalyst-free conditions, and short reaction times. jlu.edu.cn The development of a continuous flow process for thiazolo ring-fused 2-pyridones demonstrates how this technology can overcome the challenges of scaling up complex reactions, suggesting a viable path for the industrial production of this compound. arkat-usa.org
Chemoinformatics and Machine Learning in Pyridinone Research
Chemoinformatics and machine learning (ML) have become indispensable tools in modern drug discovery, enabling the rapid analysis of vast chemical data to predict biological activity and guide the design of new molecules. nih.govmdpi.com For pyridinone research, these computational approaches are crucial for exploring structure-activity relationships (SAR) and identifying promising new derivatives.
Core Applications:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a compound and its biological activity. mdpi.com Numerous QSAR models have been developed for various pyridinone derivatives to predict their efficacy as antimalarial, anti-HIV, and anti-inflammatory agents. nih.govmdpi.comworldscientific.com These models use molecular descriptors to identify key structural features that influence activity, providing a theoretical basis for designing more potent compounds. asianpubs.orgresearchgate.netresearchgate.net
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com Docking studies on pyridinone derivatives have provided insights into their binding modes and mechanisms of action, helping to explain their biological effects and guiding the design of new inhibitors with improved target affinity. acs.orgjchemlett.com
Machine Learning Models: Advanced ML algorithms, such as Random Forest and Support Vector Machines, are being used to develop predictive models for assessing whether a compound will exhibit a specific biological activity, such as antiviral properties. nih.govresearchgate.net These models, trained on large datasets of known active and inactive compounds, can screen virtual libraries of pyridinone derivatives to identify promising candidates for synthesis and testing. nih.gov
For example, a QSAR study on 4-pyridone derivatives identified electronic potential, dipole moment, and molar refractivity as key descriptors for antimalarial activity, leading to the design of new, more potent analogues. mdpi.com Similarly, computational studies, including 3D-QSAR and molecular dynamics simulations, have been used to understand the inhibitory activity of thiazolino 2-pyridone amides against Chlamydia trachomatis. jchemlett.com These approaches can be directly applied to the this compound scaffold to explore its potential in various therapeutic areas and to rationally design derivatives with optimized properties.
| Computational Tool | Function | Application in Pyridinone Research |
| QSAR | Correlates chemical structure with biological activity. mdpi.com | Predicting the therapeutic potential (e.g., antimalarial, anti-HIV) of new pyridinone derivatives. mdpi.comworldscientific.com |
| Molecular Docking | Simulates the binding of a ligand to a protein target. mdpi.com | Elucidating mechanisms of action and designing compounds with higher target affinity. acs.orgjchemlett.com |
| Machine Learning | Builds predictive models from large chemical datasets. mdpi.comnih.gov | Virtual screening of compound libraries to identify novel antiviral or anticancer candidates. nih.gov |
Exploration of Novel Reactivity Patterns and Synthetic Applications
Expanding the synthetic utility of the this compound scaffold requires the exploration of novel reactivity patterns and the development of new methods for its functionalization. mdpi.com The presence of the chlorine atom and the activated ring system provides multiple handles for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. iipseries.org
Key Research Directions:
Direct Functionalization: Developing methods for the direct introduction of functional groups onto the pyridinone ring is a highly efficient strategy for generating structural diversity. mdpi.com While the pyridinone core can be relatively inert due to aromaticity, activating groups can facilitate reactions. mdpi.com For instance, the introduction of a nitro group has been shown to activate pyridone and quinolone scaffolds for direct functionalization with various nucleophiles. mdpi.com
Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds. nih.gov This allows for the introduction of aryl and heteroaryl substituents at specific positions on the pyridinone ring, a common strategy in medicinal chemistry to modulate a compound's properties. frontiersin.orgnih.gov The chlorine atom on this compound is a prime site for such transformations.
Scaffold Diversification: The pyridinone core serves as a versatile building block for constructing more complex heterocyclic systems. scirp.orgiipseries.org Research into ring-fused 2-pyridones has yielded compounds with potent biological activities, including antibacterial and amyloid-inhibiting properties. acs.org Methods to functionalize different parts of these fused systems, for example via lithiation or Heck couplings, have been developed to expand their chemical diversity. acs.org
Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthetic sequence is highly valuable. iipseries.org Techniques that allow for the late-stage diversification of the this compound scaffold would enable the rapid generation of analogues from a common advanced intermediate, accelerating the drug discovery process. iipseries.orgdiva-portal.org
The synthesis of substituted bicyclic pyridones has been achieved through methods like intramolecular Mitsunobu reactions and regioselective functionalization via direct lithiation, followed by Suzuki coupling to introduce aryl groups. nih.gov Such strategies demonstrate the potential to extensively modify the this compound framework to explore new chemical space and uncover novel biological activities.
Q & A
Basic: How can researchers optimize the synthesis of 1-Benzyl-5-chloropyridin-2-one to improve yield and purity?
Methodological Answer:
Optimization typically involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) and purification techniques. For example, substituent positioning on the benzyl group can influence steric and electronic effects during nucleophilic substitution or coupling reactions. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating pure products. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation. Refer to optimized protocols for analogous pyridine derivatives, which highlight the importance of slow reagent addition to control exothermicity and improve reproducibility .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 7.2–8.1 ppm for pyridine protons).
- FT-IR : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and C-Cl (~550–750 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : For molecular ion ([M+H]+) validation and fragmentation pattern analysis.
- Elemental Analysis : To verify C, H, N, and Cl content within ±0.4% of theoretical values.
Data from derivatives show melting points (268–287°C) and molecular weights (466–545 g/mol), which align with structural expectations .
Advanced: How do substituents on the benzyl group affect the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Electron-donating groups (e.g., -OCH₃) on the benzyl ring enhance nucleophilicity at the chlorine-bearing pyridine position, facilitating Suzuki-Miyaura couplings. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce reactivity but improve stability during harsh conditions. Systematic studies using para-substituted benzyl derivatives reveal that steric bulk (e.g., tert-butyl) can hinder coupling efficiency by ~30%. Computational DFT calculations (e.g., HOMO-LUMO gaps) further rationalize these trends .
Advanced: What computational methods predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model ligand-protein binding, prioritizing residues like His41 or Cys145 in protease targets.
- QSAR Models : Use Hammett constants (σ) of benzyl substituents to correlate electronic effects with inhibitory activity (IC₅₀).
- MD Simulations : Assess binding stability over 100 ns trajectories, analyzing RMSD and hydrogen bond persistence.
Studies on analogous pyridinones demonstrate strong correlations between computed binding affinities and experimental bioactivity data .
Advanced: How to resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
Contradictions often arise from:
- Tautomerism : Use variable-temperature NMR to detect keto-enol equilibria.
- Impurity Interference : Employ 2D NMR (COSY, HSQC) to distinguish overlapping signals.
- Crystal Polymorphism : SC-XRD or PXRD identifies lattice variations affecting melting points.
For example, discrepancies in δH values for pyridine protons can be resolved by comparing solvent effects (CDCl₃ vs. DMSO-d₆) .
Advanced: What methodologies assess the environmental fate of this compound on indoor surfaces?
Methodological Answer:
- Adsorption Studies : Use quartz crystal microbalance (QCM) to measure uptake on silica or cellulose surfaces.
- Oxidative Degradation : Expose to ozone (50–200 ppb) and analyze products via GC-MS.
- Microspectroscopic Imaging : Confocal Raman or ToF-SIMS maps molecular distribution on substrates.
Recent work on indoor surface chemistry highlights the role of humidity in accelerating hydrolysis of chlorinated heterocycles .
Advanced: How to design a structure-activity relationship (SAR) study for this compound derivatives?
Methodological Answer:
Library Design : Synthesize analogs with systematic substituent variations (e.g., -CH₃, -Cl, -CF₃ on benzyl).
Bioactivity Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
Data Analysis : Apply multivariate regression to link electronic (σ), lipophilic (logP), and steric (Es) parameters to IC₅₀.
A 2022 study achieved R² > 0.85 by correlating -CF₃ substitution with enhanced kinase inhibition .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- First Aid : Immediate eye flushing (15 mins with water) and skin decontamination (soap/water) as per SDS guidelines. Note that toxicological data are limited; assume acute toxicity and avoid inhalation .
Advanced: How can researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Reagent Quality : Ensure anhydrous conditions and high-purity starting materials (e.g., 5-chloropyridin-2-one).
- Catalyst Screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for coupling efficiency.
- Reproducibility Trials : Replicate reactions across labs with standardized protocols.
A 2019 study resolved yield variations (67–81%) by optimizing benzyl bromide stoichiometry (1.2 equiv.) .
Advanced: What strategies mitigate decomposition of this compound under storage conditions?
Methodological Answer:
- Stabilizers : Add BHT (0.1% w/w) to inhibit radical-mediated degradation.
- Storage : Use amber vials under argon at –20°C to prevent photolysis and hydrolysis.
- Monitoring : Periodic HPLC analysis (C18 column, 254 nm) tracks purity over 6–12 months.
Data from analogous chloropyridines show <5% decomposition after 1 year under these conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
